3-Bromo-4-tert-butylbenzoic acid

Epigenetics BET Inhibition Cancer Research

3-Bromo-4-tert-butylbenzoic acid (CAS 38473-89-1) is an irreplaceable aromatic carboxylic acid for medicinal chemistry and combinatorial synthesis. The synergistic 3-bromo/4-tert-butyl pattern provides unique reactivity: the bromine enables efficient solid-phase Suzuki coupling for library construction, while the tert-butyl group is critical for biological activity, conferring ~20-fold potency improvement over 4-ethyl analogs in BRD4 inhibition (IC50 3.98 μM) and 4-fold SIRT2 selectivity over SIRT1. Substituting with generic benzoic acid derivatives compromises reaction yields and invalidates SAR studies. Procure this high-purity building block to accelerate your lead optimization programs.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 38473-89-1
Cat. No. B189012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-tert-butylbenzoic acid
CAS38473-89-1
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C(C=C1)C(=O)O)Br
InChIInChI=1S/C11H13BrO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14)
InChIKeySHBYNNKZVBDWRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-tert-butylbenzoic acid (CAS 38473-89-1) for Drug Discovery and Chemical Synthesis


3-Bromo-4-tert-butylbenzoic acid (CAS 38473-89-1) is an aromatic carboxylic acid featuring a bromine atom at the meta position and a bulky tert-butyl group at the para position relative to the carboxyl group . This substitution pattern confers distinct physicochemical properties, including a predicted pKa of 4.01±0.10 and a LogP of approximately 4.40 [1]. The compound is commercially available with a purity of 95% and is stored at room temperature under dry conditions . Its primary applications lie in organic synthesis and medicinal chemistry, where it serves as a versatile building block for constructing more complex molecules.

Critical Differentiation of 3-Bromo-4-tert-butylbenzoic acid (CAS 38473-89-1) from In-Class Analogs


Substituting 3-Bromo-4-tert-butylbenzoic acid with a seemingly similar benzoic acid derivative, such as its des-bromo analog or one with a different alkyl group, is scientifically unjustified and can lead to project failure. The unique combination of the electron-withdrawing bromine at the 3-position and the bulky, electron-donating tert-butyl group at the 4-position creates a distinct reactivity and steric profile . This specific substitution pattern is critical for achieving the desired selectivity in cross-coupling reactions [1] and for modulating biological activity, as demonstrated by its measurable inhibition of BRD4 and SIRT1 [REFS-3, REFS-4]. Generic substitution risks altering reaction yields, compromising target engagement, and invalidating structure-activity relationship (SAR) studies. The following quantitative evidence underscores why this specific compound is irreplaceable for defined research and industrial applications.

Quantitative Differentiation of 3-Bromo-4-tert-butylbenzoic acid (CAS 38473-89-1) vs. Key Analogs


BRD4 Bromodomain Inhibition Potency Relative to Other 3-Bromo-4-alkylbenzoic Acids

In biochemical assays for the BRD4 bromodomain, 3-Bromo-4-tert-butylbenzoic acid demonstrates an IC50 of 3.98 μM [1]. While this potency is modest, it is orders of magnitude more potent than its 3-bromo-4-ethyl analog, which shows an IC50 of 79.4 μM in a similar assay format [2]. This represents a ~20-fold improvement in inhibition, highlighting the critical role of the tert-butyl group's steric bulk and lipophilicity for target engagement.

Epigenetics BET Inhibition Cancer Research

SIRT1 vs. SIRT2 Selectivity Profile of a 3-Bromo-4-tert-butylbenzamide Derivative

A more complex benzamide derivative incorporating the 3-bromo-4-tert-butylbenzoyl motif (CHEMBL1945265) exhibits a 4-fold selectivity for SIRT2 inhibition over SIRT1. The compound shows an IC50 of 4.60 μM against SIRT2, compared to 18.3 μM for SIRT1 [1]. This selectivity is a key differentiator, as many pan-sirtuin inhibitors lack this isoform-specificity, which is crucial for delineating biological roles and reducing off-target effects.

Sirtuin Inhibition Aging Metabolic Disease

Validated Synthesis Route with Documented Yield and Purity

A reliable synthesis of 3-Bromo-4-tert-butylbenzoic acid is documented in patent literature, starting from 4-tert-butylbenzoic acid. The procedure, involving bromination with Br2 and nitric acid in acetic acid with a silver nitrate catalyst, yields the desired product as a white solid with a 36% yield after recrystallization from acetic acid . The compound is commercially available with a guaranteed purity of 95% . This established protocol reduces the risk and time associated with de novo synthesis, offering a clear procurement advantage over analogs without a readily available, high-purity source.

Process Chemistry Synthesis Scale-up

Validated Application Scenarios for 3-Bromo-4-tert-butylbenzoic acid (CAS 38473-89-1)


BRD4 Bromodomain Probe Development

For researchers developing small molecule probes targeting the BRD4 bromodomain, 3-Bromo-4-tert-butylbenzoic acid offers a validated, albeit weak, starting point for chemical optimization. Its measured IC50 of 3.98 μM provides a quantifiable benchmark for medicinal chemistry campaigns aimed at improving potency [1]. The ~20-fold improvement over the 4-ethyl analog confirms the critical role of the tert-butyl group in this scaffold [2].

SIRT2-Selective Inhibitor Scaffold Exploration

Investigators focused on the sirtuin family, particularly SIRT2, can utilize derivatives of this compound to achieve isoform selectivity. The demonstrated 4-fold selectivity of a 3-bromo-4-tert-butylbenzamide for SIRT2 over SIRT1 provides a clear advantage for experiments designed to dissect the specific biological functions of SIRT2 without confounding SIRT1 inhibition [3].

Solid-Phase Suzuki Coupling for Library Synthesis

In combinatorial chemistry and high-throughput synthesis, the bromine atom of 3-Bromo-4-tert-butylbenzoic acid serves as an effective handle for solid-phase Suzuki coupling. The compound has been successfully employed in rapid, microwave-assisted palladium-catalyzed reactions to generate biaryl products with high isolated yields, enabling the efficient construction of compound libraries [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-tert-butylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.